molecular formula C23H28N2 B11938663 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine CAS No. 853330-99-1

2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine

Cat. No.: B11938663
CAS No.: 853330-99-1
M. Wt: 332.5 g/mol
InChI Key: VSADLHIHKIDJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine is an organic compound that belongs to the class of quinolinamines This compound is characterized by the presence of a quinoline ring substituted with an ethylphenyl group and diisopropylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where ethylbenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution with Diisopropylamine: The final step involves the substitution of the amino group on the quinoline ring with diisopropylamine. This can be achieved through a nucleophilic substitution reaction using diisopropylamine and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring and the ethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N,N-diisopropyl-4-quinolinamine
  • 2-(4-ethylphenyl)-N,N-dimethyl-4-quinolinamine
  • 2-(4-ethylphenyl)-N,N-diisopropyl-6-quinolinamine

Uniqueness

2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

CAS No.

853330-99-1

Molecular Formula

C23H28N2

Molecular Weight

332.5 g/mol

IUPAC Name

2-(4-ethylphenyl)-N,N-di(propan-2-yl)quinolin-4-amine

InChI

InChI=1S/C23H28N2/c1-6-18-11-13-19(14-12-18)22-15-23(25(16(2)3)17(4)5)20-9-7-8-10-21(20)24-22/h7-17H,6H2,1-5H3

InChI Key

VSADLHIHKIDJIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.